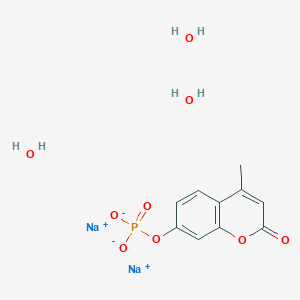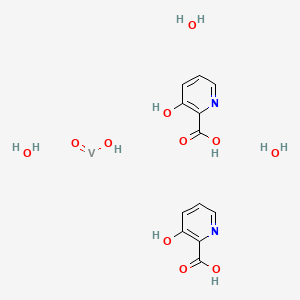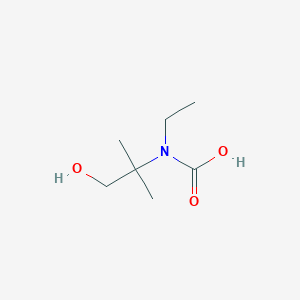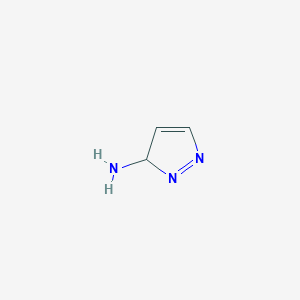
4-Methylumbelliferyl phosphate, disodium salt trihydrate
Overview
Description
4-Methylumbelliferyl phosphate, disodium salt trihydrate is a fluorogenic substrate commonly used in biochemical assays to detect phosphatase activity. This compound is particularly valuable in enzyme-linked immunosorbent assays (ELISA) and other diagnostic tests due to its ability to produce a fluorescent signal upon enzymatic cleavage .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylumbelliferyl phosphate, disodium salt trihydrate typically involves the phosphorylation of 4-methylumbelliferone. The reaction is carried out under controlled conditions using phosphorylating agents such as phosphorus oxychloride or phosphoryl chloride in the presence of a base like pyridine . The resulting product is then neutralized with sodium hydroxide to form the disodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The final product is often crystallized and hydrated to obtain the trihydrate form, which is then packaged under controlled conditions to maintain stability .
Chemical Reactions Analysis
Types of Reactions
4-Methylumbelliferyl phosphate, disodium salt trihydrate primarily undergoes hydrolysis reactions catalyzed by phosphatases. This hydrolysis results in the cleavage of the phosphate group, yielding 4-methylumbelliferone, which is highly fluorescent .
Common Reagents and Conditions
Reagents: Phosphatases (e.g., alkaline phosphatase)
Conditions: Aqueous buffer solutions, typically at alkaline pH (around pH 10)
Major Products: 4-Methylumbelliferone and inorganic phosphate
Scientific Research Applications
4-Methylumbelliferyl phosphate, disodium salt trihydrate is extensively used in various scientific fields:
Chemistry: As a fluorogenic substrate in enzyme kinetics studies to measure phosphatase activity.
Biology: In cell biology, it is used to monitor phosphatase activity in cell cultures and tissue samples.
Medicine: Employed in diagnostic assays such as ELISA to detect specific antibodies or antigens.
Mechanism of Action
The compound acts as a substrate for phosphatases. Upon enzymatic action, the phosphate group is cleaved, resulting in the formation of 4-methylumbelliferone. This product exhibits strong fluorescence, which can be quantitatively measured. The fluorescence intensity is directly proportional to the enzyme activity, allowing for precise detection and quantification .
Comparison with Similar Compounds
Similar Compounds
4-Methylumbelliferone: The parent compound, which lacks the phosphate group and is not a substrate for phosphatases.
4-Methylumbelliferyl β-D-glucuronide: Another fluorogenic substrate used for detecting β-glucuronidase activity.
4-Methylumbelliferyl β-D-galactopyranoside: Used to detect β-galactosidase activity.
Uniqueness
4-Methylumbelliferyl phosphate, disodium salt trihydrate is unique due to its specific application in detecting phosphatase activity. Its high sensitivity and fluorescent properties make it an invaluable tool in various biochemical assays .
Properties
IUPAC Name |
disodium;(4-methyl-2-oxochromen-7-yl) phosphate;trihydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9O6P.2Na.3H2O/c1-6-4-10(11)15-9-5-7(2-3-8(6)9)16-17(12,13)14;;;;;/h2-5H,1H3,(H2,12,13,14);;;3*1H2/q;2*+1;;;/p-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUALMNGWUCLNNM-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OP(=O)([O-])[O-].O.O.O.[Na+].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Na2O9P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzyl-[2-(diethylamino)-2-oxoethyl]carbamic acid](/img/structure/B8145978.png)
![Lithium 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate](/img/structure/B8145979.png)


![sodium;3-hexadecoxypropoxy-[(4-methylphenyl)sulfonyloxymethyl]phosphinate](/img/structure/B8146012.png)


![2-[(E)-1-[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl]ethylideneamino]oxypropanoic acid](/img/structure/B8146023.png)
![2-[4-(2-{[2-(3-Chlorophenyl)-2-hydroxyethyl]amino}propyl)phenoxy]propanoic acid](/img/structure/B8146028.png)
![(2-Methylphenyl)[(1-methylpiperidin-2-yl)oxy]phenylacetic acid](/img/structure/B8146033.png)



![1-[2-Bromo-4-(trifluoromethoxy)phenyl]-2,2,2-trifluoroethanone](/img/structure/B8146084.png)
